6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one
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Overview
Description
6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features both an imidazole ring and a benzo[h]isoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
Scientific Research Applications
6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aminopropyl side chain may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one
- 6-(3-aminopropyl)-benzo[h]isoquinolin-1(2H)-one
- 6-(3-aminopropyl)-9-(1H-pyrazol-1-yl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the imidazole ring and the aminopropyl side chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
919292-78-7 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-(3-aminopropyl)-9-imidazol-1-yl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H18N4O/c20-6-1-2-13-10-14-5-7-22-19(24)18(14)17-11-15(3-4-16(13)17)23-9-8-21-12-23/h3-5,7-12H,1-2,6,20H2,(H,22,24) |
InChI Key |
PYPMXUUIFZSTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1N4C=CN=C4)CCCN |
Origin of Product |
United States |
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